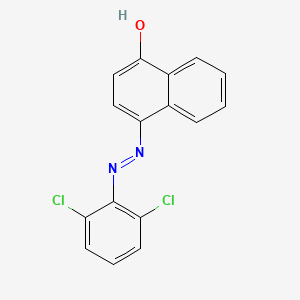

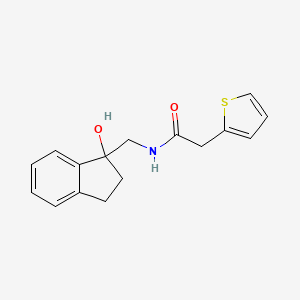

![molecular formula C21H22ClNO3S B3013724 2-(2-chlorophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 1448030-87-2](/img/structure/B3013724.png)

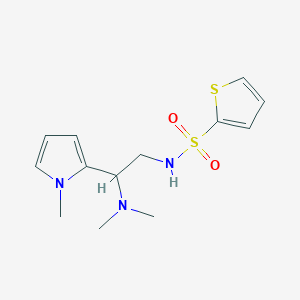

2-(2-chlorophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

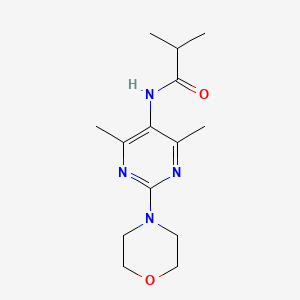

The compound "2-(2-chlorophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone" appears to be a complex molecule that may be relevant in the context of drug discovery and medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that could be pertinent to its analysis.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that build up the desired structure through a series of transformations. In the context of bicyclic structures similar to the one , the paper titled "Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. Synthesis of 2,3-Ethanoproline" describes the intramolecular photochemical [2 + 2]-cyclization of acetophenone enamides to produce 2-azabicyclo[3.2.0]heptanes. These bicyclic structures are considered advanced building blocks for drug discovery, suggesting that similar photochemical methods could potentially be applied to synthesize the bicyclic component of the compound .

Molecular Structure Analysis

The molecular structure of the compound includes a bicyclic azabicyclo[3.2.1]octane moiety, which is a structural feature that can impart conformational rigidity to the molecule. This rigidity can be crucial for the interaction of the compound with biological targets. The X-ray crystallographic analyses mentioned in the first paper for related structures could provide valuable information about the three-dimensional arrangement of atoms in such bicyclic systems, which is essential for understanding the compound's potential interactions with biological molecules.

Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For instance, the presence of a phenylsulfonyl group suggests potential for sulfonylation reactions, which are often used in medicinal chemistry to improve the pharmacokinetic properties of drug molecules. The chlorophenyl moiety, as seen in the third paper , is involved in the synthesis of anti-inflammatory compounds, indicating that the chlorophenyl group in the compound of interest might also participate in reactions leading to biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The presence of a chlorophenyl group, as discussed in the third paper , could influence the compound's lipophilicity, which is an important factor in drug absorption and distribution. The bicyclic azabicyclo[3.2.1]octane core, related to the structures discussed in the second paper , would likely contribute to the compound's rigidity and could affect its binding affinity to biological targets. The phenylsulfonyl group might also impact the solubility and metabolic stability of the compound.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The synthesis and characterization of compounds structurally similar to the target chemical have been detailed. For example, Wu, Guo, Zhang, and Xia (2015) synthesized and characterized a compound with a similar structure using NMR and HRMS spectroscopy, revealing intermolecular hydrogen bonds and cis configuration of certain groups (Wu, Guo, Zhang, & Xia, 2015).

Cycloaddition Reactions

- Research by Taniguchi, Ikeda, and Imoto (1978) on 1,3-dipolar cycloadditions involving phenylsulfonyl-azabicyclooctanes demonstrates the reaction's regioselectivity and stereoselectivity, which could be relevant for chemical transformations involving the target compound (Taniguchi, Ikeda, & Imoto, 1978).

Atom-Transfer Radical Cyclizations

- Flynn, Zabrowski, and Nosal (1992) explored atom-transfer radical cyclizations using compounds with phenylsulfonyl groups, providing insights into potential synthetic applications for the target compound (Flynn, Zabrowski, & Nosal, 1992).

Ketone Reactions

- Upadhyaya and Bauer (1992) investigated the reactions of aromatic ketones, which might offer perspectives on the reactivity of the ketone group in the target compound (Upadhyaya & Bauer, 1992).

Antimicrobial Activity

- Wanjari (2020) examined the synthesis and antimicrobial activity of a compound with a similar structure, indicating potential biological applications (Wanjari, 2020).

Carbonyl Ylide Cycloadditions

- Molchanov et al. (2005) studied carbonyl ylide cycloadditions, which may be relevant for understanding the reactivity of the target compound in similar reactions (Molchanov et al., 2005).

Anti-Inflammatory Activity

- Karande and Rathi (2017) synthesized derivatives of a similar compound and evaluated their anti-inflammatory activity, suggesting possible pharmacological applications (Karande & Rathi, 2017).

Eigenschaften

IUPAC Name |

1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(2-chlorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO3S/c22-20-9-5-4-6-15(20)12-21(24)23-16-10-11-17(23)14-19(13-16)27(25,26)18-7-2-1-3-8-18/h1-9,16-17,19H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKUNRKTXYVCFTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2C(=O)CC3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

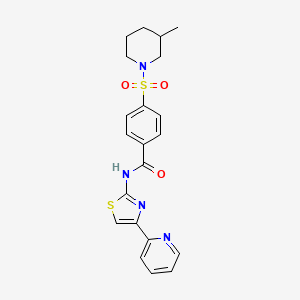

![1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)-4,4-difluoropiperidine](/img/structure/B3013642.png)